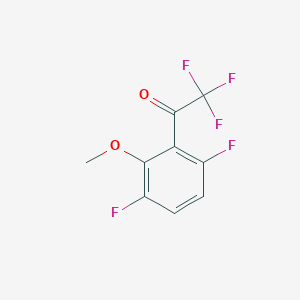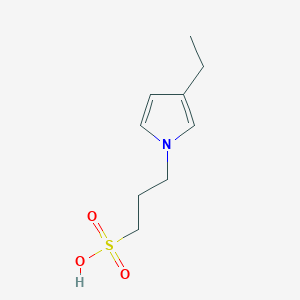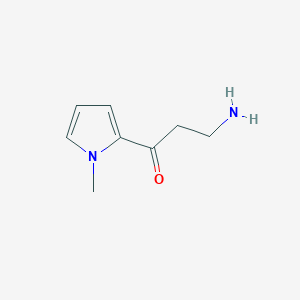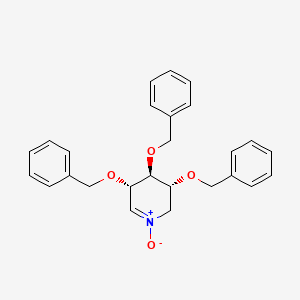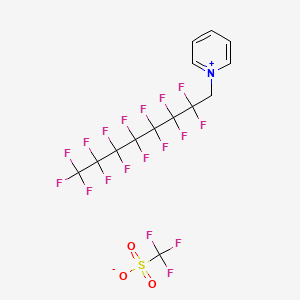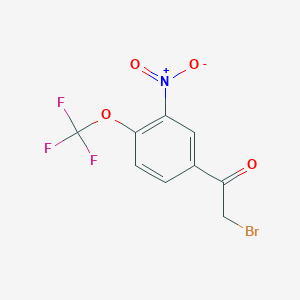
3-Nitro-4-(trifluoromethoxy)phenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a bromide attached to a phenacyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-nitro-4-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the phenacyl position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Reduction: 3-Amino-4-(trifluoromethoxy)phenacyl derivatives.
Oxidation: Carboxylic acids or ketones derived from the phenacyl moiety.
科学的研究の応用
3-Nitro-4-(trifluoromethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromide group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is leveraged in biochemical applications to modify proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
3-Nitro-4-(trifluoromethoxy)acetophenone: Lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide: Contains an additional bromide group, potentially increasing its reactivity.
4-(Trifluoromethoxy)phenacyl bromide: Lacks the nitro group, affecting its redox properties.
特性
分子式 |
C9H5BrF3NO4 |
|---|---|
分子量 |
328.04 g/mol |
IUPAC名 |
2-bromo-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3NO4/c10-4-7(15)5-1-2-8(18-9(11,12)13)6(3-5)14(16)17/h1-3H,4H2 |
InChIキー |
GMNTZCSHQKZZJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



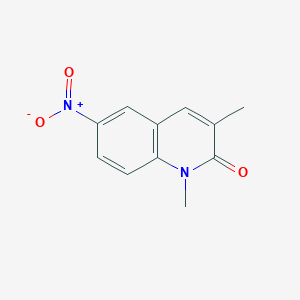
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)

